BRD0539 vs. AcrIIA4: Direct Comparison of Cell Permeability and Delivery Independence
BRD0539 demonstrates clear superiority in delivery independence compared to the anti-CRISPR protein AcrIIA4. In a direct head-to-head eGFP-disruption assay in U2OS cells, AcrIIA4 showed complete lack of SpCas9 inhibition when simply added to cell culture media, confirming its cell impermeability [1]. In contrast, BRD0539 inhibited SpCas9 activity in a dose-dependent manner with an EC50 of 11 μM when administered via media addition, achieving significant inhibition at 15 μM [1].
| Evidence Dimension | Cell permeability and SpCas9 inhibition via media addition |
|---|---|
| Target Compound Data | EC50 = 11 μM (eGFP disruption assay); significant inhibition at 15 μM (p ≤ 0.0001) |
| Comparator Or Baseline | AcrIIA4: No inhibition observed when added to media (cell-impermeable) |
| Quantified Difference | Qualitative difference: BRD0539 active via media addition; AcrIIA4 inactive (requires nucleofection) |
| Conditions | U2OS.eGFP.PEST cells nucleofected with SpCas9:gRNA RNP, treated for 24 h |
Why This Matters
This directly impacts procurement and experimental design: BRD0539 enables precise temporal control of SpCas9 activity via simple media exchange without the cellular stress and variability introduced by nucleofection or viral transduction.
- [1] Maji, B. et al. A high-throughput platform to identify small-molecule inhibitors of CRISPR–Cas9. Cell 177, 1067–1079 (2019). View Source
